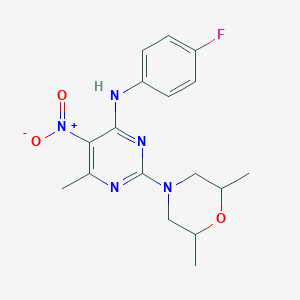![molecular formula C19H22N2O2 B2472964 N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide CAS No. 2094325-15-0](/img/structure/B2472964.png)
N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide is a complex organic compound with a unique structure that includes a cyclopentylmethyl group, a tetrahydroquinoline core, and a but-2-ynamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroquinoline core, followed by the introduction of the cyclopentylmethyl group and the but-2-ynamide moiety. Key steps may include:
Cyclization: Formation of the tetrahydroquinoline core through cyclization reactions.
Alkylation: Introduction of the cyclopentylmethyl group via alkylation reactions.
Amidation: Formation of the but-2-ynamide moiety through amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce hydroxylated compounds.
Applications De Recherche Scientifique
N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2′-Bipyridyl: A symmetrical bipyridine commonly used as a ligand in coordination chemistry.
3-Methoxyphenylboronic acid: Used in organic synthesis for forming carbon-carbon bonds.
tert-Butylamine: An aliphatic primary amine used in various chemical reactions.
Uniqueness
N-[1-(cyclopentylmethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]but-2-ynamide is unique due to its combination of a tetrahydroquinoline core with a but-2-ynamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple scientific fields.
Propriétés
IUPAC Name |
N-[1-(cyclopentylmethyl)-2-oxo-3,4-dihydroquinolin-6-yl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-2-5-18(22)20-16-9-10-17-15(12-16)8-11-19(23)21(17)13-14-6-3-4-7-14/h9-10,12,14H,3-4,6-8,11,13H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEXVOJNHCXUZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1=CC2=C(C=C1)N(C(=O)CC2)CC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
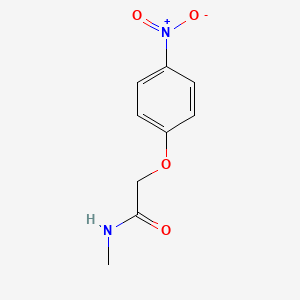
![5-Fluoro-4-methyl-6-[4-(2-phenylethanesulfonyl)piperazin-1-yl]pyrimidine](/img/structure/B2472882.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2472883.png)
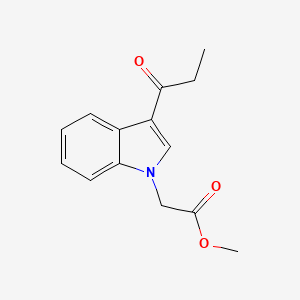
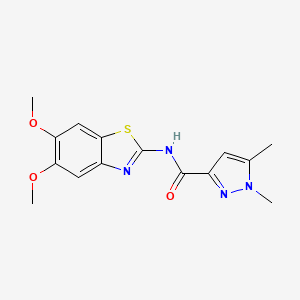
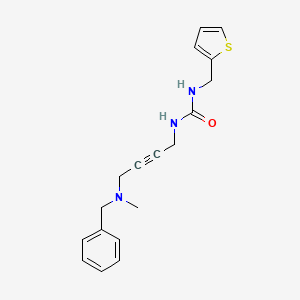
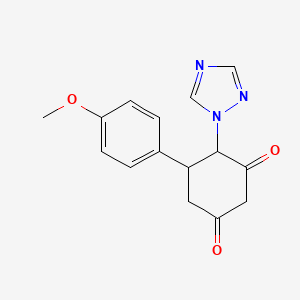
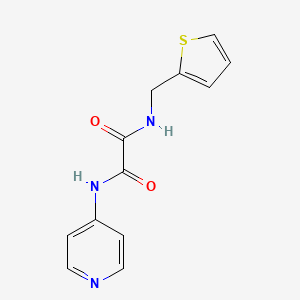
![5-(Trifluoromethyl)-2-(1-{[5-(trifluoromethyl)pyridin-2-yl]sulfanyl}ethyl)pyridine](/img/structure/B2472894.png)
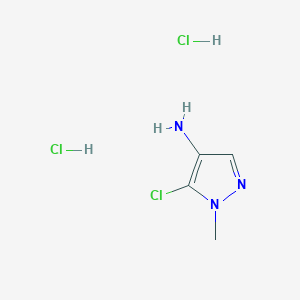
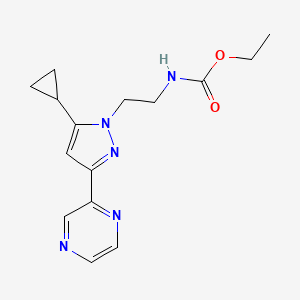
![(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2472899.png)
![5',7'-Dimethyl-1',3'-diazaspiro[cyclohexane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-amine](/img/structure/B2472900.png)
